3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(ethoxymethyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H14O2/c1-2-9-5-6-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3 |
InChI Key |
ZIFWOCCIMIERJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CC2C(C1)O2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Ethoxymethyl 6 Oxabicyclo 3.1.0 Hexane
Epoxide Ring-Opening Reactions
The epoxide ring, a three-membered heterocycle containing an oxygen atom, is the most reactive site in the 6-oxabicyclo[3.1.0]hexane system due to significant ring strain. Reactions involving the opening of this ring are therefore expected to be the primary mode of chemical transformation for 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane.
Nucleophilic Attack Pathways and Regioselectivity
Nucleophilic attack on an epoxide ring typically proceeds via an SN2 mechanism. In the case of this compound, a nucleophile can attack either of the two carbon atoms of the epoxide. The regioselectivity of this attack, meaning which carbon is preferentially attacked, is influenced by both steric and electronic factors.
While no specific studies on this compound were found, research on the nucleophilic ring-opening of substituted cyclopentene (B43876) oxides provides some insight. For instance, studies on 3-phenyl-6-oxabicyclo[3.1.0]hexane have shown that nucleophiles such as lithium azide (B81097) can open the epoxide ring. semanticscholar.org The attack generally occurs at the less sterically hindered carbon atom. For this compound, the C5 position would be considered less sterically hindered than the C1 position, which is adjacent to the ethoxymethyl substituent. Therefore, it is predicted that nucleophilic attack would preferentially occur at C5.
Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound
| Attacking Nucleophile | Predicted Site of Attack | Predicted Major Product |
| Strong Nucleophiles (e.g., Grignard reagents, organolithiums) | C5 (less hindered) | trans-2-(Ethoxymethyl)-1-substituted-cyclopentanol |
| Weaker Nucleophiles (e.g., amines, alkoxides) | C5 (less hindered) | trans-2-(Ethoxymethyl)-1-substituted-cyclopentanol |
It is important to note that the stereochemistry of the product is typically trans, as the nucleophile attacks from the side opposite to the epoxide oxygen.
Acid-Catalyzed Ring Opening Mechanisms
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This is followed by nucleophilic attack, which can have characteristics of both SN1 and SN2 reactions. The regioselectivity of acid-catalyzed ring-opening is more complex and depends on the stability of the potential carbocation intermediates.
In the case of this compound, protonation of the epoxide oxygen would be followed by nucleophilic attack. The transition state will have significant carbocationic character. The positive charge would be more stabilized at the C1 position due to the inductive effect of the adjacent ethoxymethyl group. Consequently, in contrast to base-catalyzed ring-opening, acid-catalyzed ring-opening is predicted to occur preferentially at the more substituted C1 carbon.
A study on the diarylborinic acid-catalyzed ring opening of cis-4-hydroxymethyl-1,2-cyclopentene oxides with various nucleophiles resulted in the formation of 1,2,4-trisubstituted cyclopentanes, indicating a specific regioselectivity. acs.org This suggests that Lewis acids can also effectively catalyze the ring-opening of such systems.
Table 2: Predicted Regioselectivity of Acid-Catalyzed Ring Opening of this compound
| Reagent/Catalyst | Predicted Site of Attack | Predicted Major Product |
| H₃O⁺ | C1 (more substituted) | 2-(Ethoxymethyl)-cyclopentane-1,2-diol |
| HX (e.g., HBr, HI) | C1 (more substituted) | trans-2-(Ethoxymethyl)-1-halocyclopentanol |
| Lewis Acids (e.g., BF₃·OEt₂) | C1 (more substituted) | Dependent on nucleophile present |
Reductive Transformations of the Epoxide Ring
The epoxide ring can be opened reductively using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. The regioselectivity of reductive ring-opening with metal hydrides often follows a similar pattern to nucleophilic attack, with the hydride attacking the less sterically hindered carbon atom.
For this compound, reduction with LiAlH₄ is expected to deliver a hydride to the C5 position, leading to the formation of 2-(ethoxymethyl)cyclopentanol.
Reactivity of the Ethoxymethyl Group
The ethoxymethyl group (-CH₂OCH₂CH₃) introduces an ether linkage, which is generally less reactive than the epoxide. However, under certain conditions, this group can also undergo chemical transformations.
Ether Cleavage and Trans-etherification Reactions
The cleavage of ethers typically requires strong acidic conditions, often in the presence of a good nucleophile like bromide or iodide ions. wikipedia.orgsciencemadness.orglongdom.orgchemistrysteps.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. In the case of the ethoxymethyl group, cleavage could occur at either the bond to the bicyclic ring or the bond to the ethyl group. Attack at the less hindered ethyl group is generally favored in an SN2-type cleavage.
Trans-etherification, the exchange of the alkoxy group, can also occur under acid or base catalysis, but typically requires forcing conditions.
Reactions Involving the Terminal Methylene (B1212753) Unit
The terminal methylene unit of the ethoxymethyl group is generally unreactive towards common reagents. Radical reactions could potentially occur at this position under specific conditions, but no such studies have been reported for this compound.
Rearrangement Processes and Competing Pathways of this compound
The chemical behavior of this compound is characterized by a variety of rearrangement processes and competing reaction pathways, largely dictated by the inherent strain of the fused cyclopropane (B1198618) and epoxide rings. The interplay of these structural features gives rise to complex chemical transformations, which can be influenced by reaction conditions and the nature of the substituents on the bicyclic core.
Cyclopropyl-Epoxide Rearrangements and Cyclopropylidene Intermediates
The 6-oxabicyclo[3.1.0]hexane framework is susceptible to a range of rearrangement reactions, often initiated by the opening of either the epoxide or the cyclopropane ring. While specific studies on 3-(ethoxymethyl)-6-oxabicyclo[3..1.0]hexane are not extensively documented in publicly available literature, the reactivity of the parent scaffold and its derivatives provides insight into potential transformations.
One significant rearrangement pathway for related bicyclo[3.1.0]hexane systems involves a concerted or stepwise process that can lead to the formation of various isomeric structures. In the context of epoxides, acid- or base-catalyzed ring-opening is a common initial step, leading to intermediates that can undergo subsequent rearrangements. For instance, the treatment of similar epoxide-containing bicyclic systems with lithium salts has been shown to induce enantioselective rearrangements.
The formation of cyclopropylidene intermediates, while less common, represents another potential pathway. These highly reactive species can be generated from gem-dihalocyclopropanes upon treatment with strong bases. In the case of a suitably functionalized precursor to this compound, a cyclopropylidene intermediate could, in principle, be formed, leading to insertion or rearrangement products. However, the presence of the epoxide ring would likely influence the stability and subsequent reactions of such an intermediate.
Research on related systems, such as 6,6-dichloro-3,3-dimethyl-2-oxabicyclo[3.1.0]hexane, has explored thermal rearrangement processes, indicating that the bicyclic system can undergo complex transformations under thermal conditions. acs.org These studies highlight the potential for skeletal rearrangements that may involve cleavage and reformation of the rings.
Influence of Substituent Effects on Reaction Mechanisms and Yields
The ethoxymethyl substituent at the 3-position is expected to exert a significant influence on the reactivity and regioselectivity of ring-opening and rearrangement reactions. The electronic and steric properties of this substituent can affect the stability of intermediates and transition states, thereby directing the course of the reaction.
Electronic Effects: The ether oxygen in the ethoxymethyl group is electron-withdrawing through induction but can also act as an electron-donating group through resonance, although the latter effect is less pronounced in a saturated system. The inductive effect can influence the acidity of adjacent protons and the stability of any carbocationic intermediates that may form during acid-catalyzed epoxide opening.
Steric Effects: The bulk of the ethoxymethyl group can sterically hinder the approach of reagents to one face of the molecule, leading to diastereoselective transformations. For example, in nucleophilic attack on the epoxide ring, the substituent may direct the incoming nucleophile to the less hindered carbon atom. The conformational preferences of the bicyclic system will also be influenced by the steric demands of the ethoxymethyl group.
Studies on other substituted 6-oxabicyclo[3.1.0]hexane systems have demonstrated the profound impact of substituents. For example, the presence of a hydroxymethyl group has been utilized in highly enantioselective rearrangements. ox.ac.ukrsc.org In other cases, the nature of the substituent can determine the stability of the molecule itself; for instance, pyrimidine (B1678525) nucleoside analogues of 6-oxabicyclo[3.1.0]hexane have been found to be unstable and prone to intramolecular epoxide ring-opening. researchgate.net The regioselectivity of ring-opening in cyclopropyl (B3062369) systems is also known to be influenced by the substitution pattern, with cleavage often occurring at the most substituted carbon-carbon bond. nih.gov
The following table summarizes the expected influence of the ethoxymethyl substituent on various reaction parameters:
| Reaction Parameter | Expected Influence of the Ethoxymethyl Substituent |
| Reaction Rate | May be decreased due to steric hindrance. |
| Regioselectivity | Will likely direct nucleophilic attack to the less hindered epoxide carbon. |
| Stereoselectivity | Can induce facial selectivity in the approach of reagents. |
| Intermediate Stability | The inductive effect can destabilize adjacent carbocations. |
| Product Distribution | Can favor the formation of specific isomers due to steric and electronic guidance. |
Kinetic Versus Thermodynamic Control in Reaction Outcomes
The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. masterorganicchemistry.comlibretexts.org This is particularly relevant in rearrangement reactions where multiple products can be formed through different pathways with varying activation energies and thermodynamic stabilities.
Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., via the pathway with the lowest activation energy). libretexts.org In the context of epoxide ring-opening, this might favor attack at the sterically least hindered position, even if the resulting product is not the most stable isomer.
Thermodynamic Control: At higher temperatures, where the initial reaction steps may be reversible, the reaction is under thermodynamic control. masterorganicchemistry.com In this scenario, the product distribution will reflect the relative thermodynamic stabilities of the possible products. The most stable isomer will be the major product, even if its formation is slower.
For this compound, a rearrangement could potentially lead to a variety of isomeric structures, such as unsaturated alcohols or other bicyclic ethers. The balance between kinetic and thermodynamic control would be crucial in determining the final product distribution. For example, a rapid, kinetically controlled ring-opening might lead to an allylic alcohol, whereas a thermodynamically controlled process could favor a more stable, rearranged cyclic ether.
The choice of reagents and reaction conditions (temperature, solvent, catalyst) allows for the selective formation of either the kinetic or thermodynamic product. Understanding these principles is essential for the strategic synthesis of desired compounds from the this compound scaffold.
Advanced Structural Analysis and Conformational Studies
Stereochemical Elucidation of Isomeric Forms
The presence of multiple chiral centers in 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane results in several possible stereoisomers. The elucidation of these forms is critical for understanding its biological and chemical properties.
Determination of Relative and Absolute Configuration
For the parent bicyclo[3.1.0]hexane systems, techniques such as X-ray crystallography and NMR spectroscopy are paramount in determining the relative configuration of substituents. Advanced NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, can establish the spatial proximity of protons and thus help assign the endo or exo configuration of substituents relative to the bicyclic framework. The determination of absolute configuration would typically require chiral-specific synthesis from a precursor of known chirality or the use of chiral derivatizing agents.
Chiral Separation Methodologies (e.g., Chiral HPLC for Epimer Resolution)
The separation of stereoisomers, particularly epimers, of substituted bicyclo[3.1.0]hexane derivatives is commonly achieved using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) with specialized stationary phases (e.g., polysaccharide-based columns) is a powerful technique for resolving enantiomers and diastereomers. While specific protocols for this compound are not documented in readily available literature, the methodology is standard for this class of compounds. The selection of the chiral stationary phase and the mobile phase is empirically determined to achieve optimal separation based on the differential interactions between the isomers and the chiral selector.
Conformational Dynamics of the Bicyclic Ring System
The bicyclo[3.1.0]hexane skeleton is a rigid structure that still possesses distinct conformational possibilities, primarily described as "boat" and "chair" forms of the five-membered ring.
Conformational Analysis using Advanced Spectroscopic Techniques (e.g., Microwave Spectroscopy)
Advanced spectroscopic methods are essential for probing the conformational landscape of these systems. Microwave spectroscopy, in conjunction with electron diffraction, has been instrumental in determining the precise zero-point-average structure of the parent bicyclo[3.1.0]hexane in the gas phase. acs.orgiucr.org Such studies provide highly accurate bond lengths and angles, which are fundamental to understanding the molecule's conformation. For the 6-oxabicyclo[3.1.0]hexane core, computational studies using ab initio calculations have been employed to determine the relative energies and geometries of the boat and chair forms. oup.comcapes.gov.br These theoretical calculations are often correlated with experimental spectroscopic data to provide a comprehensive conformational picture.
Ring Strain and Conformational Preferences within the Bicyclo[3.1.0]hexane Core
The fusion of a cyclopropane (B1198618) ring onto a cyclopentane (B165970) ring introduces significant ring strain. aip.org Thermochemical studies on 6-oxabicyclo[3.1.0]hexane show a higher enthalpy of formation compared to systems with larger fused rings, indicating greater strain. aip.org
Ab initio molecular orbital studies have investigated the conformational preferences of the 6-oxabicyclo[3.1.0]hexane system. oup.comcapes.gov.br Unlike the parent bicyclo[3.1.0]hexane where the boat form is more stable, calculations for the 6-oxa derivative suggest the chair form is slightly more stable than the boat form. oup.comcapes.gov.br However, the energy difference is small, suggesting that both conformers could be present in equilibrium. oup.com The introduction of a substituent, such as the ethoxymethyl group at the C-3 position, would be expected to influence this conformational equilibrium due to steric interactions.
| Conformer | Relative Stability in Bicyclo[3.1.0]hexane | Relative Stability in 6-Oxabicyclo[3.1.0]hexane | Key Features |
| Boat | More Stable | Slightly Less Stable | Characterized by a specific puckering of the five-membered ring. |
| Chair | Less Stable | Slightly More Stable | Represents the alternative puckering conformation of the five-membered ring. |
Spectroscopic Correlations for Mechanistic Insights
While specific mechanistic studies involving this compound are not detailed in the literature, the spectroscopic features of the 6-oxabicyclo[3.1.0]hexane core are informative. In the synthesis of conformationally locked nucleoside analogues built on this scaffold, the distinctive singlet signal for the epoxide protons in ¹H NMR spectra (around δ 3.5-3.7 ppm) confirms the integrity of the bicyclic system. The stability and reactions of the epoxide ring are of significant interest; for instance, its tendency to undergo intramolecular ring-opening reactions can be monitored and understood through spectroscopic analysis.
Theoretical and Computational Chemistry of 3 Ethoxymethyl 6 Oxabicyclo 3.1.0 Hexane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. In the context of the bicyclo[3.1.0]hexane system, DFT studies have been pivotal in analyzing the transition states of various reactions, such as cycloisomerization. acs.orgresearchgate.net These studies provide mechanistic insights and can determine the origin of diastereoselectivity and reactivity. acs.org For instance, in platinum-catalyzed 1,5-enyne cycloisomerization leading to a bicyclo[3.1.0]hexane core, DFT calculations have shown that the preference for a particular diastereomer is governed by factors like hydrogen bonding, CH···π interactions, and steric repulsion in the transition state. acs.org The activation barrier of the rate-determining step is influenced by the degree of back-donation of the platinum carbene. acs.org While these findings are not specific to the 3-(ethoxymethyl) derivative, they establish a theoretical framework for predicting how the ethoxymethyl group might influence the stability of transition states and, consequently, the reaction outcomes.
Computational models, particularly those based on DFT and ab initio methods, are crucial for predicting the regioselectivity and stereochemistry of reactions involving the bicyclo[3.1.0]hexane skeleton. iucr.org For example, calculations on the reaction of dibenzonorcarynyliden(e/oid) with different trapping agents to form spiropentanes with a bicyclo[3.1.0]hexane core have shown that the stereochemical outcome (endo vs. exo) can be rationalized by considering steric and electronic interactions in the transition state. iucr.org The presence of bulky substituents can introduce destabilizing steric interactions that favor the formation of a less thermodynamically stable isomer. iucr.org In the case of 3-(ethoxymethyl)-6-oxabicyclo[3.1.0]hexane, the ethoxymethyl group at the 3-position would be a key factor in directing the approach of reagents, thereby influencing the regioselectivity and stereochemistry of addition reactions to the cyclopentane (B165970) ring.
Molecular Dynamics and Conformational Sampling
The bicyclo[3.1.0]hexane ring system is not planar and can exist in different conformations. Molecular dynamics and other conformational sampling methods are employed to explore the potential energy surface of these molecules and identify the most stable conformers.
| Compound | More Stable Conformation | Reason for Stability |
|---|---|---|
| 6-oxabicyclo[3.1.0]hexane | Boat | Stabilizing orbital interactions |
| 6-thiabicyclo[3.1.0]hexane | Boat | Not specified |
| bicyclo[3.1.0]hexane | Boat | Not specified |
Retrosynthetic Analysis and Reaction Pathway Prediction
Computational methods can also be applied to the field of organic synthesis through retrosynthetic analysis and reaction pathway prediction. By calculating the thermodynamics and kinetics of potential reaction steps, computational chemistry can help devise efficient synthetic routes to target molecules. For this compound, a retrosynthetic approach might involve the epoxidation of a substituted cyclopentene (B43876) or an intramolecular cyclization of a suitable precursor. Computational tools could be used to evaluate the feasibility of different synthetic strategies and to predict potential side reactions, thus guiding experimental efforts.
Computational Tools for Synthetic Route Design
The design of synthetic routes for complex molecules such as this compound has been significantly advanced by the advent of sophisticated computational tools. These tools leverage extensive reaction databases and machine learning algorithms to propose viable and novel synthetic pathways, thereby reducing the time and resources spent on experimental trial and error. the-scientist.comnih.gov Computer-aided synthesis planning (CASP) software can navigate the intricate web of possible chemical transformations to identify the most efficient routes from commercially available starting materials to the target molecule. nih.gov
Several software platforms are prominent in this field, each with unique features applicable to the synthesis of bicyclic ethers like this compound. Tools such as SYNTHIA® (formerly Chematica), IBM RXN for Chemistry, and AiZynthFinder utilize a retrosynthetic approach, breaking down the target molecule into simpler precursors. synthiaonline.comwikipedia.orgaccelerate.science These programs are built upon vast repositories of chemical reactions and employ expert-coded rules or artificial intelligence to suggest strategic bond disconnections. the-scientist.comfrontiersin.org For a molecule like this compound, these tools could propose various strategies, including the formation of the oxabicyclo[3.1.0]hexane core via intramolecular cyclization or the introduction of the ethoxymethyl side chain at a later stage.
The process typically begins with the user inputting the structure of the target molecule. The software then generates a tree of possible synthetic routes, often ranking them based on factors such as predicted yield, cost of starting materials, and reaction feasibility. nih.gov For instance, a retrosynthetic analysis of this compound might suggest a key disconnection at the ether linkage of the side chain or the epoxide ring, leading to different sets of precursors.
To illustrate the output of such software, a hypothetical retrosynthetic analysis for this compound is presented below:
Table 1: Hypothetical Output from a Retrosynthesis Software for this compound
| Route | Key Disconnection | Proposed Precursors | Key Reaction Type | Predicted Feasibility Score |
| 1 | C-O bond of the epoxide | 1-(Ethoxymethyl)cyclopent-2-en-1-ol | Epoxidation | 0.92 |
| 2 | C-O-C ether linkage | 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexane, Ethyl iodide | Williamson Ether Synthesis | 0.85 |
| 3 | C-C bond of the bicyclic core | (2-(Ethoxymethyl)oxiran-2-yl)acetaldehyde | Intramolecular Aldol Condensation | 0.78 |
These computational tools not only suggest established chemical reactions but can also uncover novel synthetic pathways by applying known transformations to new substrates. the-scientist.com The integration of machine learning allows these platforms to continuously learn from the latest chemical literature, enhancing the accuracy and creativity of their predictions. nih.gov The ultimate goal is to provide chemists with a range of viable synthetic options that are both practical and innovative.
Validation of Proposed Mechanisms through Computational Modeling
Once a synthetic route is proposed, computational modeling plays a crucial role in validating the feasibility of the suggested reaction mechanisms. rsc.org Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are widely employed to investigate the energetics and geometries of reactants, transition states, and products for each step in a proposed synthesis. nih.gov This allows for a detailed understanding of the reaction pathway and can help to predict potential side reactions or regioselectivity issues. researchgate.net
For a molecule like this compound, the mechanism of key steps, such as the formation of the bicyclic ring system or the introduction of the side chain, can be computationally scrutinized. For example, in a proposed epoxidation step to form the oxabicyclo[3.1.0]hexane core, DFT calculations can be used to model the transition state of the oxygen transfer from a peroxy acid to the alkene precursor. The calculated activation energy for this step provides a quantitative measure of its kinetic feasibility.
Molecular dynamics (MD) simulations can also be employed to explore the conformational landscape of reactants and intermediates, which can be particularly important for stereoselective reactions. nih.gov By simulating the dynamic behavior of the molecules, researchers can gain insights into the factors that control the stereochemical outcome of a reaction.
A hypothetical example of data generated from the computational validation of a proposed reaction step is shown in the table below. This table illustrates the kind of energetic data that would be calculated to assess the viability of a specific reaction mechanism.
Table 2: Hypothetical DFT Calculation Results for a Proposed Reaction Step in the Synthesis of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| Epoxidation of 1-(Ethoxymethyl)cyclopent-2-en-1-ol | Reactants | 0.0 | - |
| Transition State | +15.2 | O-O bond length: 1.8 Å; C-O forming bond lengths: 2.1 Å, 2.2 Å | |
| Products | -45.8 | - |
These computational studies provide a powerful complement to experimental work. They can help to rationalize observed outcomes, predict the effects of changing reaction conditions or substrates, and guide the design of more efficient and selective synthetic methods. nih.govacs.org The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.
Applications As a Versatile Synthetic Intermediate and Scaffold
Role in the Synthesis of Complex Organic Molecules
The 6-oxabicyclo[3.1.0]hexane core is a privileged scaffold in the synthesis of a variety of complex organic molecules due to its conformational rigidity and the synthetic versatility of the epoxide ring.
Precursor in Natural Product Total Synthesis
The 6-oxabicyclo[3.1.0]hexane framework is a key structural element in several natural products, and its derivatives serve as crucial precursors in their total synthesis. A notable example is its role in the synthesis of carbocyclic nucleoside analogues, which are structurally related to naturally occurring antiviral and anticancer agents. researchgate.net The rigid bicyclic system mimics the furanose ring of nucleosides, locking the conformation and providing insights into enzyme-substrate interactions. researchgate.net
For instance, the synthesis of neplanocin C analogues, a class of naturally occurring carbocyclic nucleosides with significant antiviral activity, often utilizes a 6-oxabicyclo[3.1.0]hexane derivative as a key starting material. researchgate.net The stereochemistry of the bicyclic core dictates the ultimate stereochemistry of the final natural product analogue. The ethoxymethyl group at the C3 position of 3-(ethoxymethyl)-6-oxabicyclo[3.1.0]hexane can be envisaged as a handle for further functionalization or as a bioisosteric replacement for other substituents found in natural products.
Table 1: Examples of Natural Product Scaffolds Incorporating the 6-Oxabicyclo[3.1.0]hexane Core
| Natural Product Analogue | Therapeutic Area | Key Synthetic Feature of the Scaffold |
| Neplanocin C Analogues | Antiviral | Rigid pseudosugar mimic |
| Carbocyclic Deoxynucleosides | Antiviral | Conformationally locked furanose surrogate |
Building Block for Complex Heterocyclic Compound Construction
The inherent reactivity of the epoxide ring in the 6-oxabicyclo[3.1.0]hexane system makes it an excellent building block for the construction of more complex heterocyclic compounds. The epoxide can undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles, leading to the introduction of new functional groups and the formation of larger ring systems.
The presence of the ethoxymethyl side chain in this compound can influence the regioselectivity of the epoxide opening through steric or electronic effects. This allows for controlled diversification and the synthesis of a wide range of substituted cyclopentane (B165970) and cyclohexane (B81311) derivatives, which are common cores in many biologically active molecules. For example, intramolecular cyclization following epoxide opening can lead to the formation of fused or bridged heterocyclic systems.
Scaffold for Design of Novel Chemical Entities
The unique three-dimensional shape and chemical functionality of this compound make it an attractive scaffold for the design of novel chemical entities, particularly in the context of drug discovery and chemical biology.
Generation of Structurally Diverse Derivatives for Chemical Libraries
Bicyclic scaffolds are highly valued in the design of chemical libraries for high-throughput screening as they provide access to a region of chemical space that is rich in sp³-hybridized centers and three-dimensional complexity. ontosight.ainih.gov The 6-oxabicyclo[3.1.0]hexane core of this compound serves as a rigid template upon which a variety of substituents can be installed.
The ethoxymethyl group can be readily modified, for example, by ether cleavage to reveal a primary alcohol, which can then be further functionalized through esterification, etherification, or conversion to other functional groups. Furthermore, the epoxide ring can be opened with a diverse set of nucleophiles, introducing a wide range of chemical functionalities. This dual functionalization capacity allows for the rapid generation of a library of structurally diverse derivatives from a single, common intermediate.
Utilization in Scaffold-Based Library Synthesis
Scaffold-based library synthesis is a powerful strategy in medicinal chemistry for exploring the structure-activity relationships (SAR) of a particular molecular framework. bldpharm.com The rigid nature of the 6-oxabicyclo[3.1.0]hexane scaffold helps to pre-organize the appended functional groups in a defined spatial orientation, which can lead to higher binding affinities with biological targets.
By systematically varying the substituents on the ethoxymethyl side chain and those introduced via epoxide ring-opening, libraries of compounds based on the this compound scaffold can be synthesized. These libraries can then be screened against a range of biological targets to identify novel hit compounds. The conformational constraint imposed by the bicyclic system can provide valuable information about the optimal geometry for ligand-receptor binding.
Applications in Specialty Chemical and Material Science
While the primary applications of 6-oxabicyclo[3.1.0]hexane derivatives have been in the life sciences, their unique structural and chemical properties also suggest potential uses in the fields of specialty chemicals and material science.
The presence of a reactive epoxide group in this compound makes it a potential monomer or cross-linking agent in polymer synthesis. ontosight.ai The polymerization of epoxides can lead to the formation of polyethers with a range of properties depending on the nature of the substituents. The bicyclic structure of this compound could impart rigidity and thermal stability to the resulting polymers.
Furthermore, functionalized bicyclic ethers can find applications as chiral building blocks in the synthesis of specialty chemicals, such as ligands for asymmetric catalysis or components of liquid crystal displays. The defined stereochemistry of the 6-oxabicyclo[3.1.0]hexane core is a key feature that could be exploited in these applications. The ethoxymethyl group could be tailored to fine-tune the solubility and other physical properties of these materials. ontosight.ai
Table 2: Potential Applications in Specialty Chemicals and Material Science
| Application Area | Potential Role of this compound | Key Structural Feature |
| Polymer Chemistry | Monomer, Cross-linking agent | Reactive epoxide, Rigid bicyclic core |
| Asymmetric Catalysis | Chiral ligand precursor | Defined stereochemistry |
| Liquid Crystals | Chiral dopant or building block | Rigid, chiral scaffold |
Precursors for Advanced Organic Materials (General)
The compound this compound is a notable example of a versatile synthetic intermediate, primarily owing to its unique bicyclic structure incorporating a reactive epoxide ring. This structural motif is of significant interest in the synthesis of advanced organic materials, particularly polymers. The 6-oxabicyclo[3.1.0]hexane core provides a rigid and thermally stable backbone, which can impart desirable physical properties to the resulting materials.
The presence of the epoxide functional group allows for a variety of ring-opening polymerization reactions. These reactions can be initiated by thermal, catalytic, or photoinitiated pathways, offering a high degree of control over the polymerization process and the final polymer architecture. The strained three-membered ether ring of the epoxide is highly susceptible to nucleophilic attack, leading to the formation of stable, cross-linked, three-dimensional polymer networks. This cross-linking is crucial for achieving high mechanical strength, thermal stability, and chemical resistance in the final material.
The general utility of the 6-oxabicyclo[3.1.0]hexane scaffold as a precursor for advanced organic materials is summarized in the table below, with the properties of this compound being inferred from the general characteristics of this class of compounds.
| Structural Feature | Contribution to Material Properties | Potential Applications |
|---|---|---|
| 6-oxabicyclo[3.1.0]hexane core | Rigidity, thermal stability, defined stereochemistry | High-performance composites, aerospace components, electronic encapsulants |
| Epoxide ring | High reactivity, ability to form cross-linked networks | Thermosetting resins, adhesives, coatings |
| 3-(Ethoxymethyl) substituent | Modification of solubility, processability, and intermolecular interactions | Functional polymers, specialty coatings, material additives |
Advanced Building Blocks in Materials Chemistry Research
In the realm of materials chemistry research, this compound serves as an advanced building block for the rational design of novel materials with tailored properties. Its bifunctional nature, combining a reactive polymerization site (the epoxide) with a modifiable side chain (the ethoxymethyl group), allows for a high degree of molecular engineering.
Researchers can exploit the reactivity of the epoxide for the synthesis of a wide array of polymers, from linear polyethers to complex, highly cross-linked thermosets. The choice of co-monomers and polymerization conditions can be used to fine-tune the macroscopic properties of the resulting materials, such as their glass transition temperature, modulus, and toughness. The bicyclic nature of the monomer contributes to a higher density and lower shrinkage upon polymerization compared to conventional aliphatic or aromatic epoxy monomers.
The ethoxymethyl group offers a site for further chemical modification, either before or after polymerization. This allows for the introduction of other functional groups, which can impart specific functionalities to the material, such as hydrophilicity, biocompatibility, or photo-responsiveness. This versatility makes this compound and related compounds valuable tools for developing "smart" materials and advanced functional polymers.
The following table outlines the key characteristics of this compound as an advanced building block and the corresponding research implications.
| Characteristic as a Building Block | Research Implication | Example of Research Focus |
|---|---|---|
| Defined three-dimensional structure | Control over polymer microstructure and stereochemistry | Development of materials with specific optical or chiral properties |
| High ring strain of the epoxide | Facilitates efficient ring-opening polymerization | Investigation of novel catalytic systems for controlled polymerization |
| Presence of a functionalizable side chain | Ability to introduce a wide range of chemical functionalities | Creation of functional surfaces, drug delivery systems, and sensor materials |
| Alicyclic nature | Potential for high thermal stability and good mechanical properties | Synthesis of high-performance resins for demanding applications |
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Methodologies for Bicyclic Epoxides
The future of synthesizing bicyclic epoxides like 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane is intrinsically linked to the principles of green chemistry. mdpi.comrsc.org Research is actively moving away from traditional methods that may involve stoichiometric oxidants or hazardous solvents towards more environmentally benign alternatives.
A key area of development is the use of biocatalysis. researchgate.net Enzymes such as epoxide hydrolases and monooxygenases offer highly selective pathways for the synthesis and resolution of epoxides under mild, aqueous conditions. researchgate.netnih.gov For instance, the kinetic resolution of racemic epoxides using epoxide hydrolases can yield enantiomerically pure epoxides and their corresponding vicinal diols, which are valuable chiral synthons. researchgate.net The application of halohydrin dehalogenases also presents an enzymatic route for epoxide ring formation. researchgate.net
Another significant trend is the adoption of greener oxidizing agents. The use of hydrogen peroxide (H₂O₂) with catalysts like titanium silicalite-1 (TS-1) provides a cleaner alternative to traditional peroxy acids, with water as the only byproduct. researchgate.net Furthermore, aerobic oxidation, using air as the ultimate oxidant, represents a highly sustainable approach, especially when coupled with efficient catalytic systems. nih.gov The development of pathways that utilize renewable feedstocks derived from biomass is also a critical goal to enhance the sustainability profile of these synthetic processes. mdpi.com
Table 1: Comparison of Synthetic Approaches for Bicyclic Epoxides
| Methodology | Typical Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|
| Traditional Epoxidation | Peroxy acids (e.g., m-CPBA) | High reactivity, well-established | Stoichiometric waste, potential hazards |
| Catalytic Oxidation | H₂O₂/TS-1, Metal complexes with O₂/air | Atom economy, reduced waste researchgate.netnih.gov | Catalyst stability and cost |
| Biocatalysis | Monooxygenases, Epoxide hydrolases nih.gov | High enantioselectivity, mild conditions researchgate.net | Enzyme availability, substrate scope |
| Halohydrin Cyclization | N-bromosuccinimide (NBS)/H₂O, followed by base | Good control over stereochemistry | Multi-step, use of halogenated reagents |
Exploration of Novel Catalytic Transformations for Functionalization
The inherent ring strain of the bicyclic epoxide system in this compound makes it an excellent electrophile for ring-opening reactions. mdpi.com Future research is focused on discovering novel catalysts that can control the regioselectivity and stereoselectivity of these transformations, thereby enabling access to a diverse array of functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives. ucdavis.edu
Organocatalysis has emerged as a powerful tool for asymmetric epoxide ring-opening. acs.org Chiral phosphoric acids, for example, have been successfully used in the controlled cyclization and rearrangement of epoxides. acs.orgrsc.org Bifunctional organocatalysts, such as those combining (thio)urea and iminophosphorane moieties, are being developed for reactions like the ring-opening copolymerization of epoxides with anhydrides. rsc.org
Transition metal catalysis also continues to be a fertile ground for innovation. uni-muenchen.de Chiral metal-salen complexes, for instance, are effective catalysts for the asymmetric ring-opening of meso-epoxides with a variety of nucleophiles. acs.orgmdpi.com Research into modifying catalyst surfaces, such as with Ti₃C₂Tₓ MXenes, has shown promise in controlling the type and number of acid sites, which in turn enhances selectivity in epoxide ring-opening reactions. researchgate.netua.es The development of catalysts that can perform cascade reactions, where an initial ring-opening is followed by subsequent bond formations, is a particularly exciting frontier for rapidly building molecular complexity. nih.gov
Table 2: Selected Catalytic Systems for Epoxide Functionalization
| Catalyst Class | Example Catalyst/System | Transformation | Key Advantages |
|---|---|---|---|
| Organocatalysts | Chiral Phosphoric Acids rsc.org | Asymmetric Meinwald rearrangement acs.org | Metal-free, high enantioselectivity |
| Lewis Acids | Sn-Beta Zeolite ucdavis.edu | Regioselective alcoholysis ucdavis.edu | Heterogeneous, recyclable, high activity |
| Transition Metal Complexes | (Salen)Co(III) complexes rsc.org | Intramolecular epoxide ring-opening rsc.org | High selectivity, kinetic resolution |
| Bifunctional Catalysts | Quaternary phosphonium (B103445) salts rsc.org | Cycloaddition with CO₂ rsc.org | Mild conditions, high efficiency |
Integration with Flow Chemistry and Automated Synthesis Paradigms
The translation of synthetic methodologies from the laboratory to industrial-scale production necessitates processes that are safe, efficient, and scalable. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for reactions involving epoxides. nih.gov The superior heat and mass transfer in flow reactors allows for better control over highly exothermic epoxidation reactions, enhancing safety and preventing byproduct formation. vapourtec.com
Continuous-flow processes have been successfully developed for the epoxidation of alkenes using systems like homogeneous manganese catalysts with in-situ generated peracetic acid or solid titanium silicalite-1 catalysts with hydrogen peroxide. researchgate.netvapourtec.com These systems demonstrate improved reaction times, operational stability, and high productivity. beilstein-journals.org The integration of biocatalysts with flow reactors is another promising avenue, combining the selectivity of enzymes with the efficiency of continuous processing for reactions such as the ring-opening of epoxides with amines to produce β-amino alcohols. mdpi.com
Automated synthesis platforms, coupled with flow chemistry, can accelerate the discovery and optimization of new reactions for this compound. These systems allow for high-throughput screening of catalysts, solvents, and reaction conditions, rapidly identifying optimal parameters for both synthesis and functionalization.
Table 3: Batch vs. Flow Chemistry for Epoxidation Reactions
| Parameter | Batch Processing | Continuous-Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio vapourtec.com |
| Mass Transfer | Often limited, especially in gas-liquid reactions | Significantly enhanced, improving reaction rates beilstein-journals.org |
| Safety | Risk of thermal runaway with exothermic reactions | Inherently safer, small reaction volume, superior temperature control vapourtec.com |
| Scalability | Challenging ("scaling up") | Straightforward ("scaling out" by running longer or in parallel) vapourtec.com |
| Process Control | Variables can drift over the course of the reaction | Precise control over residence time, temperature, and pressure researchgate.net |
Advanced Computational Studies for Rational Design and Discovery
Advanced computational chemistry is becoming an indispensable tool in modern chemical research, providing deep mechanistic insights and guiding the rational design of new catalysts and processes. For a molecule like this compound, computational studies, particularly using Density Functional Theory (DFT), can be employed to predict its reactivity and the stereochemical outcomes of its reactions. dnu.dp.ua
DFT calculations can elucidate the transition state geometries and activation energies for various reaction pathways, such as the epoxidation of the parent alkene or the subsequent ring-opening of the bicyclic epoxide. dnu.dp.uaiochem-bd.org This information is crucial for understanding why a particular catalyst or reagent favors one regio- or stereoisomer over another. For example, studies on the epoxidation of norbornene derivatives have used DFT to explain the preference for exo- or endo-attack by the oxidant based on steric and electronic factors in the transition state. dnu.dp.ua
Beyond mechanistic analysis, computational methods are pivotal for the rational design of catalysts. rsc.org By modeling the interaction between the epoxide substrate and the catalyst's active site, researchers can computationally screen potential catalyst structures and identify candidates with enhanced activity and selectivity before committing to laboratory synthesis. rsc.org This computer-aided approach accelerates the discovery of novel catalytic systems for the targeted functionalization of complex molecules like this compound.
Table 4: Applications of Computational Chemistry in Epoxide Research
| Computational Method | Application Area | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies iochem-bd.org | Transition state structures, reaction energy profiles, regioselectivity prediction dnu.dp.ua |
| Molecular Dynamics (MD) | Solvent Effects & Enzyme Pockets | Conformational preferences, role of solvent molecules, substrate binding modes |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalysis Modeling | Modeling enzyme-substrate interactions and catalytic cycles |
| Ab initio Methods | Thermochemical Data nih.gov | Accurate heats of formation, strain energies nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
